molecular formula C5H5ClN2O B7810314 6-chloro-5-methyl-1H-pyrimidin-4-one

6-chloro-5-methyl-1H-pyrimidin-4-one

Cat. No.: B7810314
M. Wt: 144.56 g/mol
InChI Key: XZDABTAOUACVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methyl-1H-pyrimidin-4-one (CAS 18261-42-2) is a high-purity chemical compound supplied with a guaranteed purity of >97% . It has the molecular formula C5H5ClN2O and a molecular weight of 144.559 g/mol . This organic heterocycle is a valuable scaffold in medicinal and synthetic chemistry. The pyrimidine core is a key structural component in many biologically active molecules and pharmaceuticals . As a substituted pyrimidine derivative, it serves as a versatile synthetic building block for developing novel compounds with potential applications in various research areas, including the discovery of new antibacterial and antiviral agents . The presence of both chloro and methyl substituents on the pyrimidine ring makes it a suitable intermediate for further functionalization through cross-coupling reactions and nucleophilic substitutions. This compound is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

6-chloro-5-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDABTAOUACVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC=NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely employed as a chlorinating agent due to its ability to generate reactive intermediates. In a typical procedure, 5-methyl-4-hydroxypyrimidin-6-one is refluxed with excess POCl₃ in the presence of a catalytic base, such as N,N-dimethylaniline or triethylamine. The reaction proceeds via the formation of a phosphorylated intermediate, which undergoes nucleophilic substitution by chloride ions.

Reaction Conditions:

  • Molar ratio (POCl₃ : substrate): 3:1 to 5:1

  • Temperature: 80–110°C

  • Time: 4–8 hours

  • Yield: 70–85%

A key advantage of this method is its scalability; however, the use of POCl₃ necessitates stringent safety protocols due to its corrosive and moisture-sensitive nature.

Thionyl Chloride as an Alternative Chlorinating Agent

Thionyl chloride (SOCl₂) offers a milder alternative to POCl₃. The reaction is typically conducted under reflux in anhydrous dichloromethane or toluene, with yields comparable to POCl₃-mediated routes (65–75%). While SOCl₂ is less hazardous, its lower reactivity may require extended reaction times (8–12 hours).

Cyclocondensation of Enamine Intermediates

Cyclocondensation strategies provide a modular approach to constructing the pyrimidinone ring while introducing substituents at specific positions. This method is particularly advantageous for introducing the methyl group at position 5 during the ring-forming step.

Enamine Formation from β-Ketoesters

The synthesis begins with ethyl α-methylacetoacetate, which undergoes enamine formation with ammonium acetate or urea in ethanol. The resulting enamine intermediate is cyclized under acidic or basic conditions to yield 5-methyl-4-hydroxypyrimidin-6-one, which is subsequently chlorinated as described in Section 1.

Key Steps:

  • Enamine Formation:

    • Reactants: Ethyl α-methylacetoacetate + ammonium acetate

    • Solvent: Ethanol

    • Temperature: 60–70°C

    • Time: 3–5 hours

  • Cyclization:

    • Catalyst: Concentrated HCl or H₂SO₄

    • Temperature: 100–120°C

    • Yield (post-chlorination): 60–70%

This route is cost-effective but requires precise control over cyclization conditions to avoid side reactions, such as over-chlorination or ring-opening.

Formamide-Mediated Cyclization

A patent-pending method utilizes formamide as both a solvent and nitrogen source for cyclization. Ethyl α-methylacetoacetate is treated with formamide in the presence of sodium methoxide, directly yielding 5-methyl-4-hydroxypyrimidin-6-one after acid workup. Subsequent chlorination with POCl₃ completes the synthesis.

Optimized Parameters:

  • Molar ratio (formamide : substrate): 2:1

  • Base: Sodium methoxide (1.2 equiv)

  • Temperature: 90–100°C

  • Time: 12–24 hours

  • Overall Yield: 75–80%

This method reduces the number of isolation steps, enhancing throughput for industrial production.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Disadvantages
POCl₃ ChlorinationPOCl₃, Base70–85High yield, scalableHazardous reagents, corrosion risks
SOCl₂ ChlorinationSOCl₂65–75Milder conditionsLonger reaction times
Enamine CyclocondensationEthyl α-methylacetoacetate60–70Cost-effectiveMultiple steps, moderate yield
Formamide CyclizationFormamide, NaOMe75–80Fewer isolation stepsRequires high-temperature conditions

Industrial-Scale Production Considerations

For large-scale synthesis, the formamide-mediated cyclization route (Section 2.2) is preferred due to its balance of yield, safety, and operational simplicity. Key industrial adaptations include:

  • Continuous Flow Reactors: Minimizing thermal degradation during cyclization.

  • In Situ Chlorination: Integrating the chlorination step without intermediate isolation to reduce downtime.

  • Waste Management: Recycling POCl₃ byproducts through neutralization with aqueous NaOH to generate phosphate salts.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: In this reaction, one functional group in the compound is replaced by another functional group.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-chloro-5-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the production of various industrial products, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 6-chloro-5-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used and the biological system being studied.

Comparison with Similar Compounds

Key Compounds:

5-Chloro-6-methyl-1H-pyrimidin-4-one (CAS 7749-63-5):

  • Differs in chloro and methyl substitution positions (5-chloro, 6-methyl vs. 6-chloro, 5-methyl).
  • Higher steric hindrance at position 6 due to methyl group may reduce nucleophilic substitution reactivity compared to the target compound .

6-Ethyl-5-fluoropyrimidin-4(3H)-one :

  • Replaces chlorine with fluorine (electron-withdrawing) and methyl with ethyl (bulkier alkyl).
  • Fluorine’s electronegativity enhances metabolic stability, while ethyl increases lipophilicity (LogP ~1.5 estimated) .

Table 1: Halogen-Substituted Pyrimidinones

Compound CAS Molecular Formula Substituents Key Properties
6-Chloro-5-methyl-1H-pyrimidin-4-one - C₅H₅ClN₂O 6-Cl, 5-CH₃ Hypothetical
5-Chloro-6-methyl-1H-pyrimidin-4-one 7749-63-5 C₅H₅ClN₂O 5-Cl, 6-CH₃ Higher steric hindrance
6-Ethyl-5-fluoropyrimidin-4(3H)-one - C₆H₇FN₂O 5-F, 6-C₂H₅ Enhanced metabolic stability

Amino- and Hydroxy-Substituted Analogs

Key Compounds:

4-Amino-6-chloro-5-methylpyrimidine (CAS 14394-56-0): Amino group at position 4 increases basicity (pKa ~5.2) and hydrogen-bonding capacity, enhancing solubility in polar solvents . Similarity score of 0.84 to this compound suggests shared core structure but divergent reactivity due to amino vs. ketone groups .

Propyl chain at position 2 increases hydrophobicity (density 1.46 g/cm³) .

Table 2: Functional Group Variations

Compound CAS Molecular Formula Substituents Key Properties
4-Amino-6-chloro-5-methylpyrimidine 14394-56-0 C₅H₆ClN₃ 4-NH₂, 6-Cl, 5-CH₃ Enhanced solubility
5-Chloro-6-hydroxy-2-propyl-3H-pyrimidin-4-one 1850-96-0 C₇H₉ClN₂O₂ 6-OH, 2-C₃H₇, 5-Cl High density (1.46 g/cm³)

Fused-Ring and Complex Derivatives

Key Compounds:

4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 57564-94-0):

  • Fused pyrrolo-pyrimidine system increases planar rigidity, favoring intercalation with DNA/RNA.
  • Methylthio group enhances lipophilicity (LogP ~2.1) .

Similarity score of 0.67 indicates moderate structural overlap with the target compound .

Table 3: Fused-Ring Derivatives

Compound CAS Molecular Formula Key Features Similarity Score
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine 57564-94-0 C₇H₆ClN₃S Fused ring, methylthio 0.69
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one 1013916-37-4 C₁₅H₁₅ClN₄O Cyclopentyl substituent 0.67

Research Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature in this compound may enhance electrophilic reactivity compared to fluorine or hydroxy analogs .
  • Biological Activity: Amino-substituted derivatives (e.g., 4-Amino-6-chloro-5-methylpyrimidine) show promise in kinase inhibition, while fused-ring systems (e.g., pyrrolo-pyrimidines) are explored in anticancer therapies .
  • Synthetic Utility : The methyl group at position 5 in the target compound may stabilize intermediates in nucleophilic aromatic substitution reactions compared to bulkier alkyl chains .

Q & A

Q. Key Considerations :

  • Temperature control (e.g., reflux in ethanol or acetic acid) impacts cyclization efficiency.
  • Catalytic acid (e.g., p-TSA) improves reaction rates and yields in cyclocondensation steps .

Q. Case Study :

  • Pyrimidinone derivatives with trifluoromethyl groups showed pH-dependent stability, degrading rapidly in alkaline conditions due to hydroxide ion attack .

What computational strategies predict the physicochemical and pharmacokinetic properties of this compound?

Advanced Research Question
Methodological Answer :

Molecular Dynamics (MD) Simulations : Model solvation free energy and logP values to assess lipophilicity.

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate oral bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. Example Workflow :

  • A chromeno-pyrimidine derivative was evaluated for drug-likeness using Molinspiration and Osiris property calculators, confirming compliance with Lipinski’s rules .

How should researchers design experiments to analyze the reactivity of the chlorine substituent in this compound?

Basic Research Question
Methodological Answer :

Nucleophilic Substitution : React with amines (e.g., pyrrolidine) or thiols to assess Cl displacement kinetics. Monitor via TLC or HPLC .

Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) to replace chlorine with aryl groups .

Kinetic Studies : Vary temperature (25–80°C) and solvent polarity (DMF vs. THF) to quantify activation energy (Arrhenius plots) .

Q. Key Data :

  • 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine underwent efficient substitution with piperidine at 60°C in DMF, yielding >85% product .

What advanced techniques characterize crystalline or polymorphic forms of this compound?

Advanced Research Question
Methodological Answer :

Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding networks, as demonstrated for tetrahydropyrimidinone monohydrates .

Differential Scanning Calorimetry (DSC) : Identify polymorph transitions via endothermic/exothermic peaks.

Powder XRD (PXRD) : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .

Q. Example :

  • A pyrimidinone hydrate crystal structure (space group P2₁/c) revealed intermolecular O–H···N hydrogen bonds stabilizing the lattice .

How can researchers address discrepancies in biological activity data for pyrimidinone derivatives?

Advanced Research Question
Methodological Answer :

Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to rule out cell-specific effects.

Mediation Analysis : Statistically evaluate confounding variables (e.g., compound stability, solvent toxicity) using bootstrapping or structural equation modeling .

Open Data Practices : Share raw datasets (e.g., via Zenodo) to enable independent validation, aligning with reproducibility standards in health research .

Q. Case Study :

  • Effort exertion mediated the paradoxical effects of short-term (positive) vs. long-term (negative) compound efficacy in longitudinal studies .

What are the best practices for optimizing HPLC purification of this compound?

Basic Research Question
Methodological Answer :

Column Selection : Use C18 reverse-phase columns for polar pyrimidinones.

Mobile Phase : Gradient elution with acetonitrile/water (+0.1% TFA) improves peak resolution .

Detection : UV absorption at 254 nm (for conjugated systems) or diode-array detectors for impurity profiling .

Q. Example Protocol :

  • A thieno-pyrimidinone derivative was purified using 70:30 acetonitrile/water, yielding >98% purity (HPLC) .

How do steric and electronic effects of the 5-methyl group influence the reactivity of this compound?

Advanced Research Question
Methodological Answer :

Steric Effects : The methyl group at C5 hinders nucleophilic attack at adjacent positions, as observed in substituted pyrimidines .

Electronic Effects : Electron-donating methyl groups increase electron density at C4, potentially stabilizing intermediates in substitution reactions .

Computational Modeling : Compare Mulliken charges at C6 (Cl site) with/without methyl substitution using Gaussian or ORCA software .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer :

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

Waste Disposal : Segregate halogenated waste for incineration by certified facilities, as recommended for chloropyrimidines .

Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

How can researchers integrate this compound into multicomponent reactions for library synthesis?

Advanced Research Question
Methodological Answer :

Ugi-4CR : Combine with amines, aldehydes, and isonitriles to generate peptidomimetics.

Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

Photoredox Catalysis : Leverage visible-light-mediated C–H functionalization to diversify the pyrimidinone core .

Q. Example :

  • Chromeno-pyrimidines were synthesized via one-step multicomponent reactions involving coumarin, aldehydes, and thiourea .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.